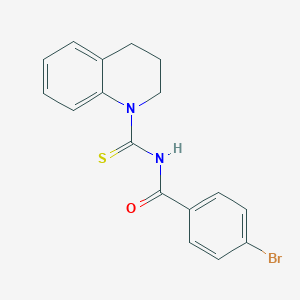

4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthetic organic chemistry.

Scientific Research Applications

Chemical Reactions and Structural Analysis

- Gromachevskava et al. (2020) explored the reactions of substituted dihydroquinazolines, including compounds structurally similar to 4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide. They found that these compounds undergo N-alkylation, leading to various substituted dihydroquinazolines and in some cases, the opening of the heterocyclic ring. X-ray structural analysis was used to investigate these molecular structures (Gromachevskava et al., 2020).

Synthesis and Receptor Binding

- A study by Fan et al. (2011) focused on the synthesis of analogs of 5-Bromo-N- derivatives, including structures resembling this compound, examining their binding affinity and selectivity for σ1 and σ2 receptors. The results highlighted the importance of the nitrogen position in the ring for receptor binding affinity and selectivity (Fan, Lever, & Lever, 2011).

Antitumor Agents

- Research by Bavetsias et al. (2002) looked into quinazolin-4-one antitumor agents, akin to this compound. They synthesized water-soluble analogues of these compounds, noting their high growth-inhibitory activity and unique biochemical characteristics such as delayed cell-cycle arrest (Bavetsias et al., 2002).

Cobalt-Promoted Dimerization

- Grigorjeva and Daugulis (2015) developed a method for cobalt-promoted dimerization of aminoquinoline benzamides, a process relevant to compounds similar to this compound. This method could potentially be applied to the synthesis of structurally related compounds (Grigorjeva & Daugulis, 2015).

Synthesis of Isoquinoline Derivatives

- He et al. (2016) synthesized 4-bromo-1,2-dihydroisoquinolines, which share structural similarities with the target compound. They proposed a bromonium ylide as a key intermediate in the synthesis process (He et al., 2016).

Synthesis of Quinazolinones

- El-Hashash et al. (2016) explored the synthesis of quinazolinones, which are structurally related to the target compound. They investigated reactions that afford these compounds, expected to have interesting biological activities (El-Hashash, Azab, & Morsy, 2016).

Metal Complex Formation

- Binzet et al. (2009) studied the formation of metal complexes with 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands. These complexes, which may include structures similar to the target compound, were characterized using various analytical techniques (Binzet et al., 2009).

Mechanism of Action

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have diverse biological activities such as anti-inflammatory, anticancer, and antimalarial effects .

Mode of Action

Quinoline derivatives are known to interact with various biological targets leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The lipophilicity of similar compounds has been established, which can impact their bioavailability .

Result of Action

Similar compounds have been screened for their in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activity .

Action Environment

The environmental conditions can significantly impact the effectiveness of similar compounds .

Properties

IUPAC Name |

4-bromo-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2OS/c18-14-9-7-13(8-10-14)16(21)19-17(22)20-11-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-10H,3,5,11H2,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLXGLMVGBTRSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![allyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383920.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383921.png)

![isopropyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383922.png)

![allyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383924.png)

![isobutyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383928.png)

![(E)-[4-(benzyloxy)-3-methylphenyl]{1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-(3,4,5-trimethoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B383930.png)

![benzyl 8-methyl-4-oxo-6-(2-phenylvinyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383932.png)

![(E)-(4-butoxy-3-methylphenyl)-[1-[2-(diethylazaniumyl)ethyl]-2-(3,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]methanolate](/img/structure/B383933.png)

![1-{[3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-phenylpiperazine](/img/structure/B383935.png)

![(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B383938.png)

![Methyl 2-{[2-(2-fluorophenoxy)propanoyl]amino}benzoate](/img/structure/B383942.png)

![6-[4-(Allyloxy)phenyl]-2-[(4-methylbenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B383943.png)